molecular formula C24H19N9O2 B2729497 5,5'-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) CAS No. 326008-42-8

5,5'-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole)

Cat. No.: B2729497
CAS No.: 326008-42-8
M. Wt: 465.477
InChI Key: JUFIYWFTIOSNDN-UHFFFAOYSA-N
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Description

5,5’-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) is a complex organic compound featuring a tetrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with p-tolylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with sodium azide in the presence of a suitable catalyst to form the tetrazole rings. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,5’-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The tetrazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

5,5’-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,5’-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The tetrazole rings can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-(2-(4-aminophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole)
  • 5,5’-(2-(4-methylphenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole)

Uniqueness

5,5’-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics or reactivity patterns.

Properties

IUPAC Name

1-(4-methylphenyl)-5-[1-[1-(4-methylphenyl)tetrazol-5-yl]-2-(4-nitrophenyl)ethenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N9O2/c1-16-3-9-19(10-4-16)31-23(25-27-29-31)22(15-18-7-13-21(14-8-18)33(34)35)24-26-28-30-32(24)20-11-5-17(2)6-12-20/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFIYWFTIOSNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C4=NN=NN4C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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